TREK-2 Potency: ML335 vs. ML402
In direct head-to-head two-electrode voltage-clamp recordings from Xenopus oocytes expressing TREK-2 (K2P10.1), ML335 demonstrates a modest but reproducible potency advantage over the structurally distinct activator ML402. The dose-response curve for ML335 yields an EC50 of 5.2 ± 0.5 μM (n>3), compared to 5.9 ± 1.6 μM (n≥4) for ML402 [1]. This 13.5% lower EC50 (0.7 μM absolute difference) indicates that ML335 achieves half-maximal activation at a slightly lower concentration than ML402. While both compounds are effective TREK-2 activators, researchers requiring precise concentration-response relationships or working with limited compound solubility may find this potency differential meaningful for experimental design. The data were generated under identical assay conditions, enabling direct quantitative comparison.
| Evidence Dimension | Potency (EC50) for TREK-2 (K2P10.1) activation |
|---|---|
| Target Compound Data | 5.2 ± 0.5 μM (n>3) |
| Comparator Or Baseline | ML402: 5.9 ± 1.6 μM (n≥4) |
| Quantified Difference | 0.7 μM lower EC50 (13.5% reduction) for ML335 |
| Conditions | Xenopus oocyte two-electrode voltage-clamp; 500 ms ramp from -150 mV to +50 mV; identical protocols |
Why This Matters
For studies prioritizing TREK-2 activation with minimal compound concentration, ML335 provides a quantitatively defined potency advantage over ML402.
- [1] Lolicato M, Arrigoni C, Mori T, Sekioka Y, Bryant C, Clark KA, Minor DL Jr. Extended Data Figure 7: K2P activator responses. Nature. 2017 Jul 10;547(7663). doi: 10.1038/nature22988. PMCID: PMC5778891. View Source
